Cas no 99541-80-7 (D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-)

D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]- structure
99541-80-7 structure
Productnaam:D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-
CAS-nummer:99541-80-7
MF:C36H65NO5
MW:591.905011892319
CID:805457
PubChem ID:127362

D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-
    • 35-amino-3-methylbacteriohopane-30,31,32,33,34-pentol
    • AMBHP
    • 99541-80-7
    • 3-methylaminobacteriohopanepentol
    • CHEBI:87086
    • Octitol, 1-amino-1,7,8-trideoxy-7-((3beta)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl)-
    • 1-Amino-1,7,8-trideoxy-7-[(3beta)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-D-erythro-D-allo-octitol
    • DTXSID801111254
    • Q27159355
    • (2S,3S,4R,5R,6R,7S)-7-[(3S,3aS,5aR,5bR,7aS,9S,11aS,11bR,13aR,13bS)-5a,5b,8,8,9,11a,13b-heptamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-aminooctane-2,3,4,5,6-pentol
    • (2S,3S,4R,5R,6R,7S)-1-amino-7-[(3S,3aS,5aR,5bR,7aS,9S,11aS,11bR,13aR,13bS)-5a,5b,8,8,9,11a,13b-heptamethylicosahydro-1H-cyclopenta[a]chrysen-3-yl]octane-2,3,4,5,6-pentol
    • Inchi: InChI=1S/C36H65NO5/c1-20-11-15-34(6)25(32(20,3)4)14-18-36(8)27(34)10-9-26-33(5)16-12-22(23(33)13-17-35(26,36)7)21(2)28(39)30(41)31(42)29(40)24(38)19-37/h20-31,38-42H,9-19,37H2,1-8H3/t20-,21-,22+,23-,24-,25-,26+,27+,28+,29-,30+,31-,33-,34-,35+,36+/m0/s1
    • InChI-sleutel: NYINOFIIAOPILH-DFPHJZBSSA-N
    • LACHT: CC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(C)C(C(C(C(C(CN)O)O)O)O)O)C)C

Berekende eigenschappen

  • Exacte massa: 591.486
  • Monoisotopische massa: 591.486
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 7
  • Complexiteit: 990
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 16
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.2
  • Topologisch pooloppervlak: 127Ų

Experimentele eigenschappen

  • Dichtheid: 1.092
  • Kookpunt: 711.1°Cat760mmHg
  • Vlampunt: 383.9°C
  • Brekindex: 1.538
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.